Cas no 92-11-5 (3-(N-Ethyl-m-toluidino)-1,2-propanediol)
3-(N-Ethyl-m-toluidino)-1,2-propanediol Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Propanediol,3-[ethyl(3-methylphenyl)amino]-
- NS00041080
- 3-(N-Ethyl-m-toluidino)propane-1,2-diol
- 92-11-5
- 3-(N-ethyl-3-methylanilino)propane-1,2-diol
- DTXSID20883271
- SCHEMBL11341592
- 3-(N-Ethyl-m-toluidino)-1,2-propanediol
- 1,2-Propanediol, 3-(ethyl(3-methylphenyl)amino)-
- EINECS 202-126-3
- AKOS015890751
- 1,2-Propanediol, 3-[ethyl(3-methylphenyl)amino]-
-
- Inchi: 1S/C12H19NO2/c1-3-13(8-12(15)9-14)11-6-4-5-10(2)7-11/h4-7,12,14-15H,3,8-9H2,1-2H3
- InChI Key: SJLAXYZNPAEOOM-UHFFFAOYSA-N
- SMILES: OC(CO)CN(C1C=CC=C(C)C=1)CC
Computed Properties
- Exact Mass: 209.142
- Monoisotopic Mass: 209.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.7A^2
- XLogP3: 1.5
Experimental Properties
- Density: 1.109
- Boiling Point: 367.6°C at 760 mmHg
- Flash Point: 188.5°C
- Refractive Index: 1.574
- PSA: 43.70000
- LogP: 1.17450
3-(N-Ethyl-m-toluidino)-1,2-propanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E927017-100mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | E927017-250mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 250mg |
$471.00 | 2023-05-18 | ||
| TRC | E927017-500mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | E927017-1g |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 1g |
$ 1290.00 | 2022-06-05 | ||
| TRC | E927017-1000mg |
3-(N-Ethyl-m-toluidino)-1,2-propanediol |
92-11-5 | 1g |
$1556.00 | 2023-05-18 |
3-(N-Ethyl-m-toluidino)-1,2-propanediol Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 3-(N-Ethyl-m-toluidino)-1,2-propanediol
Professional Introduction to 3-(N-Ethyl-m-toluidino)-1,2-propanediol (CAS No. 92-11-5)
3-(N-Ethyl-m-toluidino)-1,2-propanediol, with the chemical identifier CAS No. 92-11-5, is a compound of significant interest in the field of chemical and biomedical research. This compound, belonging to the class of aromatic amines, has garnered attention due to its versatile applications and potential in various scientific domains.
The molecular structure of 3-(N-Ethyl-m-toluidino)-1,2-propanediol consists of an ethyl-substituted m-toluidine moiety linked to a 1,2-propanediol backbone. This unique arrangement imparts distinct chemical properties that make it valuable in multiple contexts, including biochemical assays and pharmaceutical development.
In recent years, 3-(N-Ethyl-m-toluidino)-1,2-propanediol has been extensively studied for its role as a reagent in various analytical chemistry applications. Its ability to participate in redox reactions makes it particularly useful in developing electrochemical sensors and probes. These sensors are employed in detecting a wide range of analytes, including environmental pollutants and biological markers.
One of the most notable applications of 3-(N-Ethyl-m-toluidino)-1,2-propanediol is in the field of bioimaging. Researchers have leveraged its fluorescence properties to develop probes for cellular imaging. These probes are capable of selectively labeling specific biomolecules, enabling high-resolution visualization of cellular processes. This capability has been instrumental in advancing our understanding of cellular dynamics and disease mechanisms.
The compound's utility extends to pharmaceutical research as well. Its structural features make it a promising candidate for drug design and development. Specifically, the aromatic amine group and the polyhydroxy alcohol moiety provide multiple sites for functionalization, allowing chemists to tailor its properties for specific therapeutic targets. Current studies are exploring its potential as an intermediate in synthesizing novel therapeutic agents targeting neurological disorders.
The synthesis of 3-(N-Ethyl-m-toluidino)-1,2-propanediol involves a series of well-established organic reactions. The process typically begins with the condensation of m-toluidine with ethyl glycol under controlled conditions. Subsequent functionalization steps introduce the diol group, yielding the desired product. Advances in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for industrial applications.
In terms of safety and handling, 3-(N-Ethyl-m-toluidino)-1,2-propanediol is generally considered stable under standard conditions. However, like many organic compounds, it should be handled with appropriate precautions to ensure safe laboratory practices. Proper ventilation and personal protective equipment (PPE) are recommended when working with this compound.
The environmental impact of 3-(N-Ethyl-m-toluidino)-1,2-propanediol is another area of concern. While it does not exhibit significant toxicity at typical exposure levels, its persistence in aquatic environments raises questions about its long-term effects. Ongoing research is focused on developing biodegradable analogs that minimize environmental impact while retaining the beneficial properties of the parent compound.
The future prospects for 3-(N-Ethyl-m-toluidino)-1,2-propanediol are bright, with ongoing investigations uncovering new applications and refining existing ones. As our understanding of its chemical behavior evolves, so too will its role in advancing scientific knowledge and technological innovation. Whether in diagnostic tools or pharmaceuticals, this compound continues to be a cornerstone in modern chemical research.
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